2-(4-chloro-2-methylphenoxy)-N-(4-fluoro-3-nitrophenyl)propanamide
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(4-fluoro-3-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C16H14ClFN2O4 and its molecular weight is 352.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.0626128 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacokinetics and Metabolism
A study on the pharmacokinetics and metabolism of S-1, a compound within the same class, in rats revealed insights into its absorption, clearance, distribution, and metabolism, highlighting the importance of understanding these aspects for preclinical development of propanamides (Wu et al., 2006).
Photoreactions in Different Solvents
Research on flutamide, which shares a similar structural motif, has shown that it undergoes different photoreactions in acetonitrile and 2-propanol solvents, highlighting the influence of solvent on the stability and reactivity of such compounds (Watanabe et al., 2015).
Detection and Analysis
A method for detecting flutamide in pharmaceutical dosage using electrospray ionization mass spectrometry combined with Soxhlet apparatus was reported, demonstrating the relevance of analytical techniques in the quality control of pharmaceuticals containing similar compounds (Khan et al., 2015).
Chemical Properties and Reactions
The study of novel copolymers including ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates illustrates the chemical versatility and potential applications of compounds with similar structural features in materials science (Kim et al., 1999).
Antibacterial Properties
Research on thiourea derivatives, including those with a structure similar to the mentioned compound, has shown significant anti-pathogenic activity, especially against bacteria known for their ability to form biofilms. This suggests potential applications in developing antimicrobial agents (Limban et al., 2011).
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-fluoro-3-nitrophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O4/c1-9-7-11(17)3-6-15(9)24-10(2)16(21)19-12-4-5-13(18)14(8-12)20(22)23/h3-8,10H,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHXRLSEKUCKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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